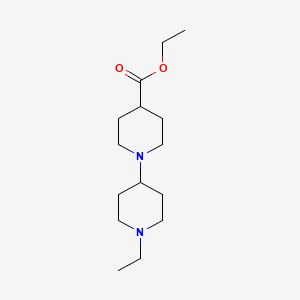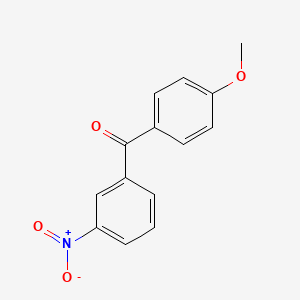
(4-methoxyphenyl)(3-nitrophenyl)methanone
Übersicht
Beschreibung
(4-methoxyphenyl)(3-nitrophenyl)methanone, also known as MNM, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This molecule belongs to the family of chalcones, which are known for their diverse biological activities such as antioxidant, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The mechanism of action of (4-methoxyphenyl)(3-nitrophenyl)methanone involves the interaction of the molecule with various cellular targets such as proteins, enzymes, and DNA. (4-methoxyphenyl)(3-nitrophenyl)methanone interacts with the DNA by intercalation and inhibits the replication and transcription process. (4-methoxyphenyl)(3-nitrophenyl)methanone also inhibits the activity of various enzymes such as topoisomerase and kinases, which are essential for cancer cell survival. Furthermore, (4-methoxyphenyl)(3-nitrophenyl)methanone interacts with the cellular membrane and disrupts the membrane potential, leading to cell death.
Biochemical and Physiological Effects:
(4-methoxyphenyl)(3-nitrophenyl)methanone exhibits several biochemical and physiological effects such as antioxidant, anti-inflammatory, and anticancer properties. (4-methoxyphenyl)(3-nitrophenyl)methanone acts as a potent antioxidant by scavenging the free radicals and reducing the oxidative stress. (4-methoxyphenyl)(3-nitrophenyl)methanone also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, (4-methoxyphenyl)(3-nitrophenyl)methanone exhibits anticancer properties by inducing apoptosis in cancer cells and inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
(4-methoxyphenyl)(3-nitrophenyl)methanone has several advantages for lab experiments such as its easy synthesis, high yield, and diverse biological activities. (4-methoxyphenyl)(3-nitrophenyl)methanone can be synthesized using simple reaction conditions and is readily available in the market. Moreover, (4-methoxyphenyl)(3-nitrophenyl)methanone exhibits potent biological activities at low concentrations, making it an attractive candidate for drug development.
However, (4-methoxyphenyl)(3-nitrophenyl)methanone also has some limitations for lab experiments such as its poor solubility in water and low stability under acidic conditions. (4-methoxyphenyl)(3-nitrophenyl)methanone requires organic solvents for its dissolution, which can affect the biological activity of the molecule. Furthermore, (4-methoxyphenyl)(3-nitrophenyl)methanone is unstable under acidic conditions, leading to the formation of degradation products.
Zukünftige Richtungen
(4-methoxyphenyl)(3-nitrophenyl)methanone has several potential future directions for scientific research such as drug development, nanotechnology, and material science. (4-methoxyphenyl)(3-nitrophenyl)methanone can be used as a lead molecule for the development of novel anticancer drugs with improved efficacy and safety profiles. (4-methoxyphenyl)(3-nitrophenyl)methanone can also be used in nanotechnology for the synthesis of nanoparticles with unique optical and electronic properties. Moreover, (4-methoxyphenyl)(3-nitrophenyl)methanone can be used in material science for the synthesis of polymers with improved mechanical and thermal properties.
Conclusion:
In conclusion, (4-methoxyphenyl)(3-nitrophenyl)methanone is a chemical compound that has attracted significant attention in the scientific community due to its diverse biological activities such as anticancer, antimicrobial, and anti-inflammatory effects. (4-methoxyphenyl)(3-nitrophenyl)methanone can be synthesized using simple reaction conditions and exhibits potent biological activities at low concentrations. (4-methoxyphenyl)(3-nitrophenyl)methanone has several potential future directions for scientific research such as drug development, nanotechnology, and material science.
Wissenschaftliche Forschungsanwendungen
(4-methoxyphenyl)(3-nitrophenyl)methanone has been extensively studied for its biological activities such as anticancer, antimicrobial, and anti-inflammatory effects. Several studies have reported that (4-methoxyphenyl)(3-nitrophenyl)methanone exhibits potent cytotoxic activity against various cancer cell lines such as breast, lung, and colon cancer cells. (4-methoxyphenyl)(3-nitrophenyl)methanone induces apoptosis in cancer cells by activating the caspase-dependent pathway and inhibiting the anti-apoptotic proteins.
Moreover, (4-methoxyphenyl)(3-nitrophenyl)methanone has been shown to possess antimicrobial activity against various bacterial and fungal strains. (4-methoxyphenyl)(3-nitrophenyl)methanone inhibits the growth of bacteria by disrupting the cell membrane and inhibiting the DNA synthesis. Additionally, (4-methoxyphenyl)(3-nitrophenyl)methanone exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)-(3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-13-7-5-10(6-8-13)14(16)11-3-2-4-12(9-11)15(17)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFAYZAQZJOLKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355238 | |
| Record name | (4-methoxyphenyl)(3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54118-78-4 | |
| Record name | (4-methoxyphenyl)(3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

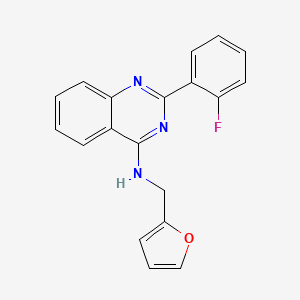
![2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5749563.png)
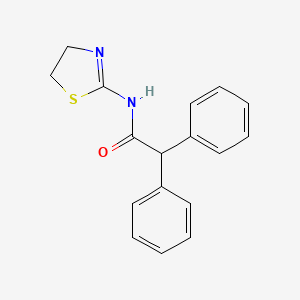
![6-(4-tert-butylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5749600.png)
![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5749601.png)
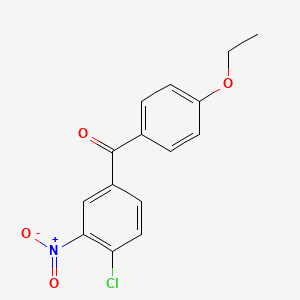
![methyl {3-[(2-fluorobenzoyl)amino]phenoxy}acetate](/img/structure/B5749604.png)


![N-(3-{N-[(2,4-dichlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5749616.png)
![2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B5749624.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5749628.png)
![1-(4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5749633.png)
